
Clausenamide
Übersicht
Beschreibung
Clausenamide is a compound found in Clausena lansium, a plant indigenous to Southern China and commonly cultivated in Southeast Asia . It’s an active alkaloid that has been shown to have hepatoprotective activity .
Synthesis Analysis
The synthesis of Clausenamide has been achieved using various methods. One method involves starting from inexpensive trans-cinnamic acid . The synthesis is carried out over five steps, with an overall yield of 8.9% . Another method involves the use of (2S,3R)- and (2R,3S)-3-phenyloxirane-2-carboxamides as starting materials .
Molecular Structure Analysis
The molecular structure of Clausenamide is complex, containing four chiral centers yielding eight pairs of enantiomers . The absolute configurations of these enantiomers have been determined through spectroscopic analysis, electronic circular dichroism (ECD) experiments, and single-crystal X-ray diffraction analyses .
Chemical Reactions Analysis
Clausenamide undergoes various chemical reactions during its synthesis. For example, it undergoes alkene-epoxide cyclization, enamide-epoxide cyclization, and arene-epoxide cyclization reactions to produce different N-heterocyclic compounds . It also undergoes regiospecific oxidation and reduction reactions .
Wissenschaftliche Forschungsanwendungen
Clausenamide shows promise as an antidementia drug due to its ability to improve spatial discrimination, increase cortical ChAT activity, enhance basic synaptic transmission, and boost long-term potentiation (LTP) abilities (Z. Jun, 2001).
It facilitates learning and memory acquisition, increases cerebral cortex thickness, and raises synapse density in the dentate cells over pyramidal cells in the hippocampal region (Xueying Jiang & Jun Tian Zhang, 1998).
Clausenamide enhances synaptic transmission by promoting calcium influx, triggering intracellular calcium release, and activating the CaMKIIα-CREB signal pathway (N. Ning et al., 2012).
It has been found to potentiate synaptic transmission in the dentate gyrus of rats, which could affect learning and memory (Lin Xu, Shaoqing Liu & Jun‐tian Zhang, 2005).
In the context of neurodegenerative diseases like Alzheimer's, clausenamide improves the survival rate of hippocampal neurons induced by sodium nitroprusside, suggesting potential benefits (Y. Liu, 2007).
It activates the ERK1/2-CREB pathway, potentiating synaptic transmission and improving learning and memory (Jin-feng Hu et al., 2012).
Clausenamide also stimulates liver GSH biosynthesis by enhancing α-glutamylcysteine synthetase activity, indicating its potential in liver health (Yu-qun Wu et al., 2006).
In vitro, it stimulated central cholinergic neuron development and supported survival and neurite outgrowth (W. Duan & J. T. Zhang, 1998).
Clausenamide significantly inhibited GFAP mRNA expression in the hippocampus, which may account for its protective effect in diabetic rats (Wan Bao-ying, 2009).
It has nootropic activity in animal tests and shows hepatic protection function (Xu Jian-ju, 2014).
Clausenamide provides cerebral protective effects and inhibits liver lipid peroxidation (Y. Liu, C. Shi & J. T. Zhang, 1991).
It is under Phase I clinical trial for the treatment of Alzheimer's disease (J. Xue & Xiao Ming Yu, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYGSZOQGYRGIP-MWDXBVQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908462 | |
| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clausenamide | |
CAS RN |
103541-15-7, 109905-95-5 | |
| Record name | Clausenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103541-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clausenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Clausenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109905955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



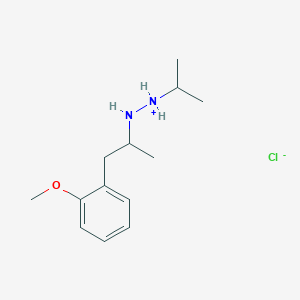
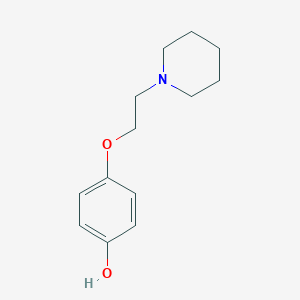
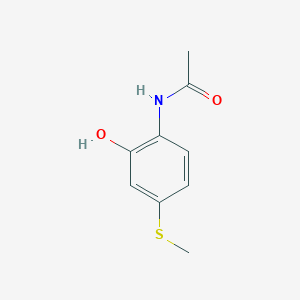
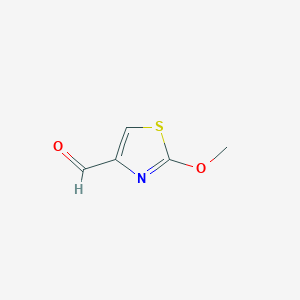
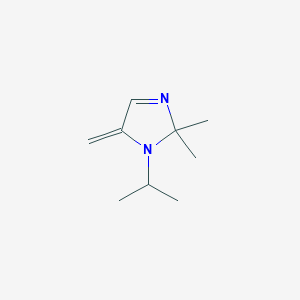
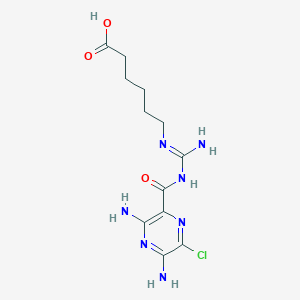
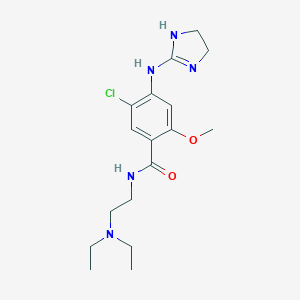
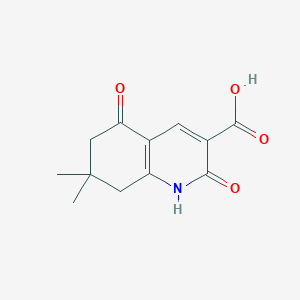

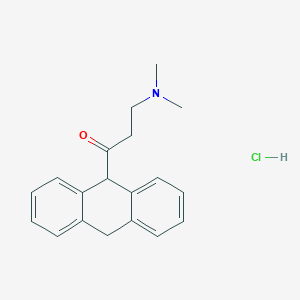
![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)